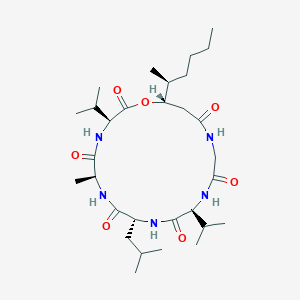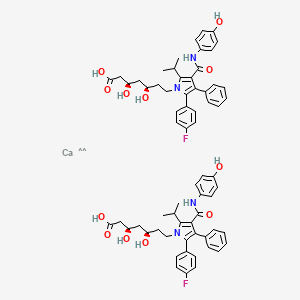
Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) is a synthetic peptide used primarily in biochemical research. It is a fluorescent resonance energy transfer (FRET) peptide, which is often utilized to study enzyme activities, particularly those involved in neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds within the peptide.
Substitution: This reaction can occur at specific amino acid residues, often facilitated by nucleophilic reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a model peptide to study peptide synthesis and modification techniques.
Biology: The compound is employed in studies of enzyme kinetics and protein-protein interactions.
Medicine: It is used in research related to neurodegenerative diseases, such as Alzheimer’s disease, to study the activity of enzymes like beta-secretase.
Industry: The peptide is used in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) involves its use as a substrate for specific enzymes. When the peptide is cleaved by an enzyme, the fluorescent donor and acceptor groups are separated, resulting in a measurable change in fluorescence. This allows researchers to monitor enzyme activity in real-time. The molecular targets and pathways involved include beta-secretase and other proteases implicated in neurodegenerative diseases .
Comparison with Similar Compounds
Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) is unique due to its specific sequence and fluorescent properties. Similar compounds include:
Mca-EVKMDAEF-K(Dnp)-OH: This compound lacks the ammonium salt form but has similar applications.
Mca-EVKMDAEF-K(Dnp)-trifluoroacetate: This variant has a trifluoroacetate salt form and is used in similar research applications.
These compounds share similar sequences and applications but differ in their specific chemical forms and properties.
Properties
Molecular Formula |
C66H88N14O23S |
|---|---|
Molecular Weight |
1477.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H88N14O23S/c1-35(2)57(78-63(94)45(21-23-53(82)83)71-52(81)30-38-31-56(88)103-51-33-40(102-4)18-19-41(38)51)66(97)75-44(16-9-11-26-67)60(91)74-47(25-28-104-5)62(93)77-49(34-55(86)87)64(95)70-36(3)59(90)73-46(22-24-54(84)85)61(92)76-48(29-37-13-7-6-8-14-37)65(96)72-43(58(68)89)15-10-12-27-69-42-20-17-39(79(98)99)32-50(42)80(100)101/h6-8,13-14,17-20,31-33,35-36,43-49,57,69H,9-12,15-16,21-30,34,67H2,1-5H3,(H2,68,89)(H,70,95)(H,71,81)(H,72,96)(H,73,90)(H,74,91)(H,75,97)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H,86,87)/t36-,43-,44-,45-,46-,47-,48-,49-,57-/m0/s1 |
InChI Key |
PCIVGRXEUSCDED-XQNAYWGMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (3-(5-carbamoyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-(3-methoxypropoxy)-1H-benzo[d]imidazol-1-yl)propyl)carbamate](/img/structure/B10820711.png)
![(Z,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B10820717.png)

![(2E,11E)-2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol](/img/structure/B10820738.png)

![(2S)-3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid](/img/structure/B10820755.png)

![2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10820761.png)


![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B10820778.png)



